Ethanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, hydrochloride
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Overview
Description
Ethanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, hydrochloride is a chemical compound with a complex structure that includes an ethanethiol group, a p-tolyloxy group, and a butylamino group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, hydrochloride typically involves multiple steps. One common method includes the reaction of ethanethiol with a butylamine derivative, followed by the introduction of the p-tolyloxy group. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions. The use of automated systems to monitor and adjust temperature, pressure, and reactant concentrations is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanethiol group into a sulfonic acid derivative.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The p-tolyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Properties
CAS No. |
23468-09-9 |
---|---|
Molecular Formula |
C13H22ClNOS |
Molecular Weight |
275.84 g/mol |
IUPAC Name |
2-[4-(4-methylphenoxy)butylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C13H21NOS.ClH/c1-12-4-6-13(7-5-12)15-10-3-2-8-14-9-11-16;/h4-7,14,16H,2-3,8-11H2,1H3;1H |
InChI Key |
BCWZBBHQEMLXFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCNCCS.Cl |
Origin of Product |
United States |
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